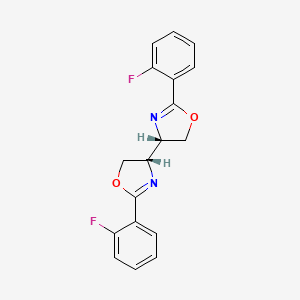
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate is a complex organic compound with a unique structure that includes a furan ring, an ester group, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate typically involves multiple steps. One common method includes the reaction of a furan derivative with an appropriate ester and a propynylating agent under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored to ensure consistent quality and yield. Industrial methods may also include purification steps such as distillation or crystallization to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester group or the furan ring.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing the active furan derivative, which can then participate in further reactions. The propynyl group provides additional reactivity, allowing the compound to engage in a variety of chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a pyrimidine ring instead of a furan ring.
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share the oxo and tetrahydro functionalities but differ in their ring structures.
Uniqueness
Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate is unique due to its combination of a furan ring, an ester group, and a propynyl group. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in similar compounds.
Propiedades
Número CAS |
69352-39-2 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
ethyl 2-[2-oxo-5-(prop-2-ynoxymethyl)oxolan-3-yl]acetate |
InChI |
InChI=1S/C12H16O5/c1-3-5-15-8-10-6-9(12(14)17-10)7-11(13)16-4-2/h1,9-10H,4-8H2,2H3 |
Clave InChI |
ZZORPIJLMLMPSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC(OC1=O)COCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
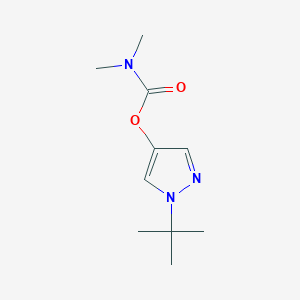
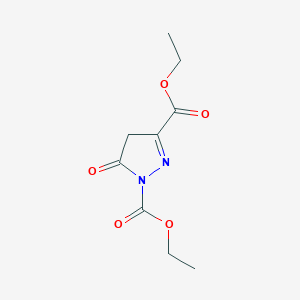
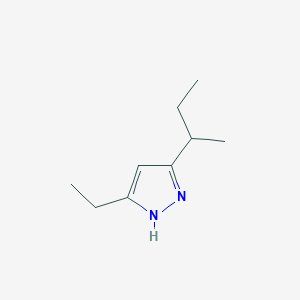
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
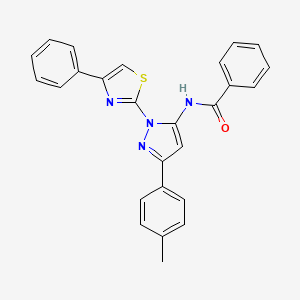
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)


![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
